molecular formula C16H24N4O2 B5668477 2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine

2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine

Cat. No. B5668477
M. Wt: 304.39 g/mol
InChI Key: REFZZLIMHUULRX-UHFFFAOYSA-N
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Description

This molecule belongs to a class of compounds known for their potential in various biochemical applications, including imaging cerebral adenosine A2A receptors (A2ARs) with PET (Positron Emission Tomography). Such molecules are synthesized with high specificity and purity for targeted biomedical applications (Xiaoyun Zhou et al., 2014).

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and hydrothermal conditions to form complex structures. For example, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and determined by single-crystal X-ray diffraction, indicating precise methods to achieve desired molecular frameworks (Hu Yang, 2009).

Molecular Structure Analysis

Complex molecular structures, such as poly[[bis­[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydro­pyrido[2,3-d]pyrimidine-6-carboxyl­ato]cobalt(II)] dihydrate], have been synthesized, showcasing a distorted trans-CoN2O4 octahedral geometry. This demonstrates the intricate molecular geometries achievable through careful synthesis (Xu Qi et al., 2008).

Chemical Reactions and Properties

Rhodium-catalyzed reactions involving N-(2-pyridinyl)piperazines with CO and ethylene under specific conditions result in novel carbonylation at a C−H bond in the piperazine ring, highlighting unique chemical reactivity and potential transformations of related molecules (Y. Ishii et al., 1997).

Physical Properties Analysis

The study of compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate offers insights into the vibrational analysis, binding energy calculations, and molecular electrostatic potential, which are essential for understanding the physical properties of such molecules (R. N. Singh et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of related molecules, such as inverse electron demand Diels-Alder reactions with triazines for the preparation of functionalized pyrimidines, provide a basis for understanding the chemical behavior and potential applications of "2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine" and similar compounds (D. Boger & Q. Dang, 1988).

properties

IUPAC Name

(2-ethylpyrimidin-5-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-2-15-17-10-13(11-18-15)16(21)20-7-5-19(6-8-20)12-14-4-3-9-22-14/h10-11,14H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFZZLIMHUULRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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